molecular formula C20H25N5O2 B262087 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine

Katalognummer B262087
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: AMGSQNPDMNOXBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine, also known as EMA-401, is a novel drug candidate that has gained significant attention in recent years due to its potential therapeutic applications. EMA-401 is a small molecule that acts as a highly selective inhibitor of the voltage-gated sodium channel Nav1.7, which is primarily expressed in the peripheral nervous system.

Wirkmechanismus

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine acts as a highly selective inhibitor of the Nav1.7 sodium channel, which is primarily expressed in the peripheral nervous system. By inhibiting Nav1.7, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine reduces the transmission of pain signals, thereby providing effective pain relief. N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been shown to be highly effective in preclinical models of chronic pain, including neuropathic pain and inflammatory pain.
Biochemical and Physiological Effects:
N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been shown to reduce pain sensitivity in a dose-dependent manner. N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has also been shown to reduce the release of pro-inflammatory cytokines, which are known to play a role in the development of chronic pain. In addition, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine as a research tool is its highly selective inhibition of Nav1.7. This selectivity allows for the investigation of the role of Nav1.7 in pain signaling without the confounding effects of non-specific sodium channel inhibition. However, one of the limitations of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.

Zukünftige Richtungen

There are a number of future directions for the research and development of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine. One potential application is in the treatment of chronic pain, particularly neuropathic pain and inflammatory pain. N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine may also have potential applications in the treatment of other conditions, such as epilepsy and migraine. Additionally, further research is needed to fully understand the mechanism of action of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine and its potential therapeutic applications. Finally, the development of more potent and selective Nav1.7 inhibitors may lead to the discovery of new drugs with even greater therapeutic potential.

Synthesemethoden

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine was first synthesized by a team of researchers at the University of Sydney led by Professor Maree Smith. The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine involves a series of chemical reactions, including the coupling of 3-ethoxy-4-bromobenzyl chloride with 1-phenyltetrazole, followed by the addition of 2-methylpropan-1-amine to yield the final product. The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

Wissenschaftliche Forschungsanwendungen

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been the subject of extensive scientific research due to its potential therapeutic applications. The primary focus of research has been on the drug's ability to selectively inhibit Nav1.7, which is a key target for the treatment of chronic pain. Nav1.7 is primarily expressed in the peripheral nervous system and plays a critical role in the transmission of pain signals. By selectively inhibiting Nav1.7, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has the potential to provide effective pain relief without the side effects associated with traditional pain medications.

Eigenschaften

Produktname

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine

Molekularformel

C20H25N5O2

Molekulargewicht

367.4 g/mol

IUPAC-Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C20H25N5O2/c1-4-26-19-12-16(14-21-13-15(2)3)10-11-18(19)27-20-22-23-24-25(20)17-8-6-5-7-9-17/h5-12,15,21H,4,13-14H2,1-3H3

InChI-Schlüssel

AMGSQNPDMNOXBS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC(C)C)OC2=NN=NN2C3=CC=CC=C3

Kanonische SMILES

CCOC1=C(C=CC(=C1)CNCC(C)C)OC2=NN=NN2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.